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Introduction
Quantitative analysis of fatty acids is crucial in various fields, including metabolic research,

drug development, and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS)

is a powerful technique for this purpose, but it requires meticulous sample preparation to

ensure accuracy and reproducibility. The use of an internal standard is a cornerstone of

quantitative analysis, correcting for variations in sample extraction, derivatization, and injection

volume.

Triheptadecanoin (C17:0), a triglyceride of heptadecanoic acid, is an ideal internal standard

for fatty acid analysis.[1][2] Heptadecanoic acid is an odd-chain saturated fatty acid that is

present in very low concentrations in most biological matrices, thus minimizing interference with

endogenous fatty acids.[2] This application note provides a detailed protocol for the use of

triheptadecanoin as an internal standard for the quantitative analysis of fatty acids in

biological samples.

Principle
The protocol involves the addition of a known amount of triheptadecanoin to a biological

sample at the beginning of the lipid extraction process. The lipids, including the internal

standard, are then extracted and transesterified to fatty acid methyl esters (FAMEs). FAMEs

are volatile derivatives suitable for GC-MS analysis. By comparing the peak area of the analyte
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FAMEs to the peak area of the methyl heptadecanoate (the derivative of the internal standard),

the concentration of the fatty acids in the original sample can be accurately determined.[3][4]
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Caption: A high-level overview of the experimental workflow for fatty acid analysis using

triheptadecanoin spiking.

Materials and Reagents
Reagents

Reagent Grade Recommended Supplier

Triheptadecanoin (C17:0) ≥99% purity
Sigma-Aldrich, Avanti Polar

Lipids

Chloroform HPLC grade Fisher Scientific, Merck

Methanol HPLC grade Fisher Scientific, Merck

Hexane HPLC grade Fisher Scientific, Merck

Boron trifluoride-methanol

solution
14% in methanol Sigma-Aldrich

Sodium Chloride (NaCl) ACS grade Fisher Scientific, Merck

Anhydrous Sodium Sulfate ACS grade Fisher Scientific, Merck

Nitrogen Gas High purity Local supplier

Equipment
Analytical balance

Glass homogenizer (e.g., Potter-Elvehjem)

Vortex mixer

Centrifuge

Heating block or water bath

Fume hood
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GC-MS system with a suitable capillary column (e.g., Zebron ZB-FAME)[5]

Autosampler vials with inserts

Detailed Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific

sample matrix and analytical instrumentation.

Preparation of Internal Standard Stock Solution
Accurately weigh approximately 10 mg of triheptadecanoin.

Dissolve the triheptadecanoin in 10 mL of a 2:1 (v/v) chloroform:methanol mixture to obtain

a stock solution of approximately 1 mg/mL.

Store the stock solution in a tightly sealed glass vial at -20°C.

Sample Preparation and Spiking
The following table provides recommended sample amounts and spiking volumes.

Sample Type Recommended Amount
Spiking Volume (1 mg/mL
Stock)

Plasma/Serum 100 - 500 µL 10 - 50 µL

Tissue 50 - 100 mg 20 - 100 µL

Cultured Cells 1 - 5 x 10^6 cells 10 - 50 µL

Milk 100 - 200 µL 10 - 20 µL

Transfer the appropriate amount of the biological sample to a glass centrifuge tube with a

Teflon-lined cap.

Add the specified volume of the triheptadecanoin internal standard stock solution directly to

the sample.[6]
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For solid samples like tissues, add 1 mL of ice-cold phosphate-buffered saline (PBS) and

homogenize thoroughly using a glass homogenizer.

Lipid Extraction (Modified Folch Method)
The Folch method is a widely used technique for total lipid extraction.[5][7]
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Caption: Step-by-step workflow of the modified Folch lipid extraction method.
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To the spiked sample, add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

Vortex the mixture vigorously for 2 minutes.

Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

Vortex briefly (30 seconds) and centrifuge at 2,000 x g for 10 minutes.

Carefully aspirate the lower organic phase containing the lipids and transfer it to a new glass

tube.

Dry the lipid extract under a gentle stream of nitrogen gas in a heating block set to 40-50°C.

Transesterification to Fatty Acid Methyl Esters (FAMEs)
This step converts the fatty acids in the lipid extract to their volatile methyl esters.[3][4]

To the dried lipid extract, add 1 mL of 14% boron trifluoride-methanol solution.

Seal the tube tightly and heat at 100°C for 30 minutes in a heating block or water bath.

Allow the tube to cool to room temperature.

Add 1 mL of hexane and 1 mL of deionized water.

Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes.

Carefully transfer the upper hexane layer containing the FAMEs to a new glass tube.

Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any

residual water.

Transfer the dried hexane extract to a GC-MS autosampler vial with an insert.

GC-MS Analysis
The following are typical GC-MS parameters. Optimization may be necessary for your specific

instrument and column.
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Parameter Setting

Gas Chromatograph

Injection Mode Splitless

Injector Temperature 250°C

Carrier Gas Helium

Flow Rate 1.0 mL/min

Oven Program

Initial temp 70°C, hold 2 min; ramp to 180°C at

15°C/min, hold 6 min; ramp to 230°C at

10°C/min, hold 1 min[5]

Mass Spectrometer

Ionization Mode Electron Ionization (EI)

Ion Source Temperature 230°C

Quadrupole Temperature 150°C

Scan Mode Selected Ion Monitoring (SIM) or Full Scan

Data Analysis and Quantification
Identify the FAME peaks in the chromatogram based on their retention times and mass

spectra by comparing them to a known FAME standard mixture.

Integrate the peak areas for each identified FAME and for the methyl heptadecanoate

internal standard.

Calculate the response factor (RF) for each fatty acid relative to the internal standard using a

calibration curve prepared with known concentrations of fatty acid standards and a constant

concentration of the internal standard.

Quantify the amount of each fatty acid in the sample using the following formula:

Concentration of FA = (Area of FA / Area of IS) * (Concentration of IS / RF)
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Where:

Area of FA = Peak area of the fatty acid methyl ester

Area of IS = Peak area of the methyl heptadecanoate

Concentration of IS = Concentration of the spiked triheptadecanoin

RF = Response factor for the specific fatty acid

Conclusion
This protocol provides a robust and reliable method for the quantitative analysis of fatty acids in

a variety of biological samples using triheptadecanoin as an internal standard. The use of an

internal standard is critical for achieving accurate and precise results by correcting for sample

loss and analytical variability. Adherence to this detailed protocol will enable researchers,

scientists, and drug development professionals to obtain high-quality data for their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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